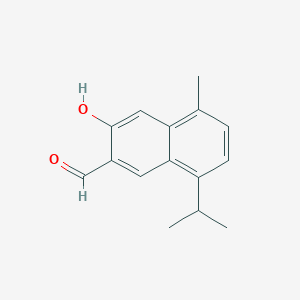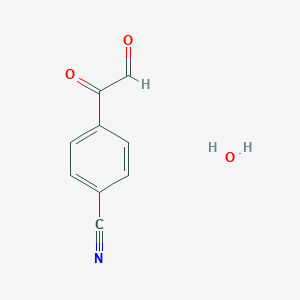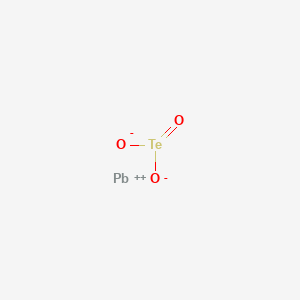
3,3'-Oxydianiline
Overview
Description
3,3’-Oxydianiline, also known as 3,3’-diaminodiphenyl ether, is an organic compound with the molecular formula C12H12N2O. It is a diamine derivative of diphenyl ether, characterized by the presence of two amino groups attached to the benzene rings. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability and mechanical properties .
Mechanism of Action
Target of Action
3,3’-Oxydianiline is primarily used in the synthesis of aromatic polyimides . These polyimides are high-performance polymers that have found extensive applications in various industries due to their excellent thermal stability, mechanical properties, and chemical resistance .
Mode of Action
The compound interacts with its targets, namely tetracarboxylic acid dianhydrides, through a chemical imidization process . This process involves the formation of polyimide chains, which are characterized by their rigidity and flexibility .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aromatic polyimides . These polyimides, depending on the used dianhydride, are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .
Result of Action
The molecular and cellular effects of 3,3’-Oxydianiline’s action primarily involve the formation of aromatic polyimides . These polyimides exhibit excellent thermal stability, mechanical properties, and chemical resistance . They are used in a variety of applications, including as high-temperature structural adhesives and the matrices of fiber-reinforced composites .
Action Environment
The action of 3,3’-Oxydianiline can be influenced by various environmental factors. For instance, the method of synthesis can affect the formation of the crystalline phase of polyimides . Additionally, the chemical structure of the dianhydride used can impact the performance of the resulting polyimide .
Biochemical Analysis
Biochemical Properties
It is known that 3,3’-Oxydianiline can interact with various biomolecules in the process of forming polyimides .
Molecular Mechanism
The molecular mechanism of 3,3’-Oxydianiline primarily involves its role in the formation of polyimides. It acts as a monomer that can polymerize with tetracarboxylic acid dianhydrides to form polyimides .
Temporal Effects in Laboratory Settings
It is known that the polyimides formed from 3,3’-Oxydianiline exhibit excellent thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Oxydianiline can be synthesized through several methods. One common approach involves the reduction of 3,3’-dinitrodiphenyl ether using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, yielding 3,3’-Oxydianiline as the primary product .
Industrial Production Methods: In industrial settings, 3,3’-Oxydianiline is often produced via high-temperature catalytic polycondensation. This method involves the reaction of 3,3’-dinitrodiphenyl ether with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The process is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Oxydianiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups in its precursor can be reduced to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: 3,3’-Oxydianiline from its nitro precursor.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3’-Oxydianiline has numerous applications in scientific research and industry:
Biology: It is used in the development of biosensors and other analytical devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
4,4’-Oxydianiline: Another diamine derivative of diphenyl ether, but with amino groups in the para position.
3,4’-Oxydianiline: A positional isomer with one amino group in the meta position and the other in the para position.
Comparison:
Thermal Stability: 3,3’-Oxydianiline and 4,4’-Oxydianiline both exhibit high thermal stability, but 3,3’-Oxydianiline is often preferred for applications requiring higher mechanical strength.
Properties
IUPAC Name |
3-(3-aminophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJLFVRAWOOQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165099 | |
| Record name | Benzenamine, 3,3'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15268-07-2 | |
| Record name | 3,3′-Diaminodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15268-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,3'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015268072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,3'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Oxydianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of incorporating 3,3'-Oxydianiline in polyimide synthesis?
A1: this compound is a diamine frequently used in polyimide synthesis. [, ] When reacted with tetracarboxylic dianhydrides, it forms the basis of polyamide acid, a precursor to polyimides. [] The resulting polyimides often exhibit desirable properties like high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for various high-performance applications. [, ] The specific properties of the polyimide will depend on the choice of tetracarboxylic dianhydride used in conjunction with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



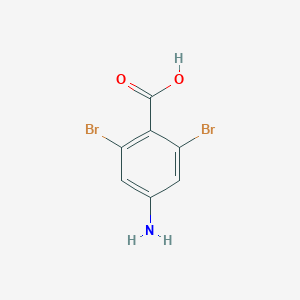

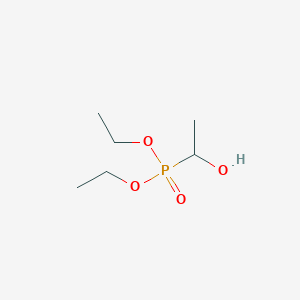
![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)



